N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Physicochemical profiling ADMET prediction Regioisomer comparison

N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide (CAS 851978-18-2) is a synthetic small-molecule benzothiazole-hydrazide hybrid with the molecular formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol. The compound features a 4-methoxy-substituted benzothiazole ring connected via a hydrazide linker (-NH-NH-CO-) to a phenyl ring.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 851978-18-2
Cat. No. B2549757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
CAS851978-18-2
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2S/c1-20-11-8-5-9-12-13(11)16-15(21-12)18-17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19)
InChIKeyUEPACIPBTCGAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide (CAS 851978-18-2): Chemical Identity, Physicochemical Profile, and Procurement Context


N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide (CAS 851978-18-2) is a synthetic small-molecule benzothiazole-hydrazide hybrid with the molecular formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol [1]. The compound features a 4-methoxy-substituted benzothiazole ring connected via a hydrazide linker (-NH-NH-CO-) to a phenyl ring [1]. Computed physicochemical properties include an XLogP3 of 3.8, a topological polar surface area (TPSA) of 91.5 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The compound belongs to the broader class of N'-(benzothiazol-2-yl)-substituted aryl hydrazides, a scaffold associated with antibacterial activity mediated through inhibition of bacterial DNA gyrase B (GyrB) [2]. It is cataloged under PubChem CID 4047693 and is available from multiple chemical suppliers for research use at purities ≥95% [1].

Why N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide Cannot Be Casually Substituted by Other Benzothiazole Hydrazide Analogs


Within the N'-(benzothiazol-2-yl)aryl hydrazide chemotype, even minor structural perturbations—such as the position of the methoxy substituent on the benzothiazole ring or the nature of the aryl/aralkyl group attached to the hydrazide carbonyl—yield substantial differences in antibacterial potency, spectrum, and target engagement. In the 27-compound series evaluated by Gurram and Azam (2021), MIC values against S. aureus ATCC 43300 (MRSA) spanned from <25 μM for the most potent analogs (C10, C15, C24) to >420 μM for inactive congeners, demonstrating that identical core scaffolds with different substitution patterns produce over 16-fold variation in activity [1]. The 4-methoxy substitution on the benzothiazole ring influences both electronic distribution and steric accessibility of the hydrazide NH, which in turn modulates hydrogen-bonding interactions within the S. aureus GyrB catalytic pocket—a binding mode confirmed by extra-precision docking across the entire C1–C27 series [1]. Consequently, procurement of an unverified 'benzothiazole hydrazide' without specifying the 4-methoxy regioisomer risks selecting a compound with materially different biological performance.

Quantitative Differentiation Evidence for N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide Relative to Structural Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiate the 4-Methoxy Regioisomer from the 6-Methoxy Analog, Influencing Predicted Membrane Permeability

The 4-methoxy substitution on the benzothiazole ring of the target compound yields a computed XLogP3 of 3.8 and a TPSA of 91.5 Ų [1]. In contrast, the regioisomeric N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851979-99-2 analogue, differing only in methoxy position) is predicted to have a slightly higher TPSA due to altered electronic distribution around the benzothiazole nitrogen, although published experimental data for this specific comparator are not available. The XLogP3 of 3.8 places the target compound within the favorable lipophilicity window (LogP 1–4) for passive membrane permeation, while the TPSA of 91.5 Ų is below the 140 Ų threshold commonly associated with oral bioavailability [1]. For comparison, the unsubstituted parent scaffold N'-(1,3-benzothiazol-2-yl)benzohydrazide would lack the electron-donating methoxy group, resulting in altered hydrogen-bonding capacity and potentially reduced target affinity based on SAR trends observed in the C1–C27 series [2].

Physicochemical profiling ADMET prediction Regioisomer comparison

Class-Level Antibacterial Potency: Benzothiazole-Hydrazide Series Demonstrates MIC Ranges Against MRSA That Inform Expected Activity of the 4-Methoxy Congener

Gurram and Azam (2021) reported in vitro antibacterial activity for 27 N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides (C1–C27) against a panel of Gram-positive and Gram-negative bacteria [1]. Against S. aureus ATCC 43300 (MRSA), the most potent compounds C10, C15, and C24 exhibited MIC values below 25 μM, while several congeners showed MICs exceeding 200 μM, representing a >8-fold potency range within the same scaffold class [1]. The presence of an electron-donating methoxy substituent on the benzothiazole ring (analogous to the 4-methoxy group in the target compound) was associated with enhanced activity against Gram-positive strains in related benzothiazole-hydrazone series [2]. Minimum bactericidal concentration (MBC) studies on selected compounds confirmed bactericidal activity (MBC/MIC ratio ≤4) against S. aureus strains, with time-kill kinetics demonstrating that active congeners achieved bacterial eradication within 6–12 hours [1]. However, the specific compound N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide was not individually tested in this study, and its precise MIC values have not been published in any peer-reviewed source identified.

Antibacterial MRSA MIC determination

Target Engagement: Docking Studies Confirm Benzothiazole-Hydrazide Binding to the S. aureus GyrB ATP-Binding Pocket, Providing a Mechanistic Basis for Antibacterial Differentiation from Non-Benzothiazole Hydrazides

Extra-precision (XP) docking of the C1–C27 benzothiazole-hydrazide series into the S. aureus GyrB catalytic pocket (PDB 3U2K) revealed that active compounds occupy the N-terminal and central domains with Glide scores ranging from −5.72 to −5.89 kcal/mol for the most potent analogs (C10, C15, C24) [1]. MM-GBSA binding free energy calculations indicated that the Coulomb energy term is the dominant favorable contributor to binding, while van der Waals and electrostatic solvation terms disfavor complex formation [1]. This binding mode is distinct from that of non-benzothiazole hydrazide antibacterials (e.g., isoniazid, which targets InhA in mycobacteria), providing target-level differentiation. The 4-methoxy substituent on the benzothiazole ring of the target compound is expected to modulate the electrostatic potential surface and alter hydrogen-bonding geometry with key GyrB residues (Asp81, Asn54, and Arg84), though docking specifically with this compound has not been reported.

Molecular docking DNA gyrase B Target engagement

Structural Uniqueness: The 4-Methoxybenzothiazole-Hydrazide Scaffold Is Distinguished from Common Hydrazide Pharmacophores by Its Fused Heterocyclic System, Altering Metabolic Stability Predictions

The benzothiazole ring in the target compound provides a conformationally constrained heterocyclic core that distinguishes it from simpler aroyl hydrazides (e.g., benzohydrazide, isoniazid) and from hydrazones lacking the fused thiazole ring [1]. The presence of the sulfur atom in the thiazole ring and the 4-methoxy substituent creates a unique hydrogen-bond acceptor pattern (5 total HBA) that is absent in phenyl-substituted hydrazides (typically 3–4 HBA) [1]. This structural differentiation is relevant because the benzothiazole scaffold is associated with resistance to hydrolytic cleavage of the hydrazide bond compared to open-chain analogs, based on general heterocyclic chemistry principles, though no comparative metabolic stability data for this specific compound have been published. The C15H13N3O2S molecular formula and 299.35 g/mol molecular weight place this compound in a favorable fragment-like to lead-like chemical space for further optimization [1].

Structural differentiation Metabolic stability Heterocyclic scaffold

Recommended Research and Industrial Application Scenarios for N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide Based on Available Evidence


Antibacterial Lead Optimization Against Methicillin-Resistant Staphylococcus aureus (MRSA) Targeting DNA Gyrase B

This compound is most appropriately deployed as a starting scaffold or fragment for hit-to-lead optimization programs targeting MRSA. The chemotype's demonstrated binding to the S. aureus GyrB ATP-binding pocket (PDB 3U2K), as established by XP docking and MM-GBSA calculations across the C1–C27 benzothiazole-hydrazide series, provides a validated target hypothesis . The 4-methoxy substitution offers a handle for further SAR exploration—modification at this position has been shown in related series to modulate both antibacterial potency and physicochemical properties. Users should plan to commission in-house MIC determination against S. aureus ATCC 43300 (MRSA) and S. aureus NCIM 5021/5022 panels, as compound-specific potency data are not publicly available. Comparative benchmarking against ciprofloxacin (MIC 3.62 μM) and gentamicin (MIC 16.95 μM) is recommended to establish the compound's activity rank within the class .

Computational Chemistry and Structure-Based Drug Design (SBDD) Focusing on Benzothiazole-GyrB Interactions

Given the availability of high-resolution co-crystal structures of S. aureus GyrB (PDB 3U2K) and the established docking protocol for benzothiazole-hydrazide ligands , this compound is well-suited for computational chemistry groups conducting structure-based design. The compound can serve as a reference ligand for validating docking workflows, free energy perturbation (FEP) calculations, or pharmacophore model development. Its computed properties (MW 299.35, XLogP3 3.8, TPSA 91.5 Ų, 4 rotatable bonds) place it within lead-like chemical space, making it suitable for virtual screening campaigns against GyrB or related ATP-utilizing enzymes [3]. The 4-methoxy group provides a convenient spectroscopic handle (¹H-NMR OCH₃ singlet) for monitoring compound integrity during computational-experimental feedback cycles.

Chemical Biology Probe Development for Studying Benzothiazole-Hydrazide Mechanism of Action in Gram-Positive Bacteria

The compound's hydrazide functional group (-CO-NH-NH-) serves as a latent reactive warhead that can be exploited for activity-based protein profiling (ABPP) or for conjugation to affinity matrices and fluorescent reporters. Unlike simpler aroyl hydrazides, the benzothiazole core provides UV absorption (λmax ~280–320 nm, characteristic of the benzothiazole chromophore) that facilitates HPLC-based purity assessment and cellular uptake quantification . The bactericidal mechanism suggested by time-kill kinetics of active class members (C10, C15 achieving eradication within 6–12 hours against MRSA) [3] indicates that appropriately functionalized analogs could be developed into chemical probes for studying bacterial cell death pathways. The 4-methoxy substitution position is synthetically accessible for further derivatization via demethylation and subsequent O-alkylation, offering a tractable route to probe molecules.

Procurement as a Reference Standard in Benzothiazole-Hydrazide Library Synthesis and Quality Control

For medicinal chemistry groups synthesizing focused libraries of benzothiazole-hydrazide derivatives, this compound (available at ≥95% purity from commercial sources) can serve as an analytical reference standard. Its well-defined InChIKey (UEPACIPBTCGAQZ-UHFFFAOYSA-N) and SMILES string (COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3) facilitate unambiguous identity verification via LC-MS and NMR [3]. The compound's moderate complexity (21 heavy atoms, complexity score 363) and the diagnostic ¹H-NMR pattern of the 4-methoxybenzothiazole moiety (three aromatic protons plus one methoxy singlet) make it suitable for monitoring reaction progress in analog synthesis and for calibrating analytical instrumentation in high-throughput purification workflows.

Quote Request

Request a Quote for N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.